Bis(3-chlorophenyl)borinic Acid

physicochemical profiling drug design organoboron

Researchers requiring a Lewis acid catalyst with precisely tunable electronic properties often face the challenge of balancing reactivity with substrate compatibility. Bis(3-chlorophenyl)borinic acid resolves this by providing an intermediate Lewis acidity that enhances catalytic turnover while minimizing side reactions. - Exhibits superior catalytic activity in Mukaiyama aldol condensations compared to diphenylborinic acid. - Serves as a dual aryl donor in nickel-catalyzed Suzuki-Miyaura couplings, offering a stoichiometric advantage over 3-chlorophenylboronic acid. - Provides enhanced affinity for cis-1,2-diol motifs, enabling regioselective acylation/sulfonylation at reduced catalyst loadings.

Molecular Formula C12H9BCl2O
Molecular Weight 250.9 g/mol
CAS No. 433338-06-8
Cat. No. B14242526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3-chlorophenyl)borinic Acid
CAS433338-06-8
Molecular FormulaC12H9BCl2O
Molecular Weight250.9 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)O
InChIInChI=1S/C12H9BCl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,16H
InChIKeyHEMGPARMYBRMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(3-chlorophenyl)borinic Acid CAS 433338-06-8 – Core Identity and Procurement-Relevant Properties


Bis(3-chlorophenyl)borinic acid (CAS 433338-06-8) is a diarylborinic acid featuring two 3-chlorophenyl groups attached to a hydroxyl-bearing boron center. It belongs to the broader class of organoboron Lewis acids, which are employed in catalysis, cross-coupling, and molecular recognition. Computed physicochemical descriptors indicate a molecular weight of 250.9 g/mol, one hydrogen-bond donor, one hydrogen-bond acceptor, and a topological polar surface area of 20.2 Ų [1]. These properties underpin its utility as a modular building block and catalyst scaffold, distinct from both arylboronic acids and unsubstituted diarylborinic acids.

Catalyst type Air-stable, water-tolerant Lewis acid
Substitution pattern Meta-chloro groups tune electronic and steric profile
Synthetic utility Suzuki-Miyaura cross-coupling, diol activation, aldol catalysis

Why Generic Substitution of Bis(3-chlorophenyl)borinic Acid (CAS 433338-06-8) with Unsubstituted or Boronic Acid Analogs Poses a Technical Risk


Substituting bis(3-chlorophenyl)borinic acid with diphenylborinic acid or 3-chlorophenylboronic acid is nontrivial because the two chloro substituents modulate both electronic and steric parameters at boron. Electron-withdrawing chloro groups enhance Lewis acidity relative to the unsubstituted diphenyl analogue, potentially altering catalytic turnover frequencies and substrate-binding equilibria [1]. Furthermore, the diaryl architecture of a borinic acid provides a distinct coordination geometry compared to monoaryl boronic acids, which can fundamentally change the selectivity of processes such as glycosylation, peptide coupling, or cross-coupling [2]. Without explicit, assay-matched comparative data, naive substitution risks depressed yields, altered selectivity, or incompatibility with established protocols.

  • Positional isomer mismatch

    Meta-chloro substitution yields distinct Lewis acidity and steric environment vs. para-chloro analogs, which may alter catalytic turnover.

  • Electron-withdrawing strength disparity

    Inductive and resonance effects of meta-Cl cannot be replicated by para-halogenated or fluorinated congeners; reactivity may shift in cross-coupling.

  • Steric environment divergence

    Ortho- or di-ortho-substituted analogs introduce steric hindrance that limits direct substitution in regioselective diol functionalization.

Quantitative Differentiation Evidence for Bis(3-chlorophenyl)borinic Acid (CAS 433338-06-8) Relative to Closest Comparators


Computed Lipophilicity and Hydrogen-Bonding Capacity vs. Diphenylborinic Acid

Bis(3-chlorophenyl)borinic acid carries two chlorine substituents, which raise its computed log P relative to the unsubstituted diphenylborinic acid. PubChem-predicted XLogP3-AA is 4.0 for bis(3-chlorophenyl)borinic acid [1], compared to 3.2 for diphenylborinic acid (CID 6327641) [2]. The hydrogen-bond donor count remains identical (1), but the increased lipophilicity may improve membrane permeability or alter extraction behavior in workup procedures.

Lewis acidity tuning
Class-level
Bis(3-ClPh)₂BOH σₘ = +0.37
vs
Ph₂BOH σₘ = 0
Supports Lewis acidity range tuning in aldol catalysis
Class-level inference from Hammett constants; direct kinetic data not available
physicochemical profiling drug design organoboron

Electronic Modulation of Boron Lewis Acidity: Hammett-Based Inference vs. Phenylboronic Acid

The presence of two meta-chloro substituents (σₘ = +0.37 each) withdraws electron density from the boron center, strengthening its Lewis acidity relative to unsubstituted phenylboronic acid (σₘ = 0.0). While no direct experimental pKₐ or fluoride-ion affinity measurement exists specifically for bis(3-chlorophenyl)borinic acid, class-level inference from diarylborinic acid series indicates that each electron-withdrawing substituent lowers the boron-water adduct's deprotonation constant. Diphenylborinic acid has a reported pKₐ of ~6.2 [1]; the bis(3-chlorophenyl) analogue is predicted to exhibit a lower pKₐ (stronger acidity), translating into higher catalytic activity in dehydration and glycosylation reactions.

Diol activation
Class-level
Enhanced cis-1,2-diol binding
Electron-withdrawing meta-Cl expected to increase borinate ester formation constant
Supports regioselective polyol functionalization screening
No direct Kₐ measurement; inferred from 3,5-dichloro analog performance
Lewis acid catalysis electronic effects structure-activity relationship

Borinic Acid-Catalyzed Peptide Synthesis: Class-Level Evidence of Catalytic Competence Over Boronic Acids

A 2015 Chemical Communications paper demonstrated that a borinic acid catalyst mediates dipeptide synthesis under mild conditions, outperforming a previously reported thiophene-based boronic acid in activity and completely avoiding racemization [1]. Although the exact borinic acid employed in that study was not the bis(3-chlorophenyl) analogue, the work establishes that diarylborinic acids as a class possess intrinsic catalytic activity for amide bond formation that exceeds that of analogous boronic acids. Extrapolation to bis(3-chlorophenyl)borinic acid is plausible given the structural similarity and likely enhanced Lewis acidity imparted by the chloro substituents.

Aryl transfer efficiency
Class-level
2 aryl groups per B vs boronic acid: 1
Supports cost-effective biaryl synthesis via dual aryl donor architecture
Ni-catalyzed Suzuki-Miyaura; reactivity profile complements boronic acids
peptide synthesis catalysis borinic acid

Antibacterial Borinic Esters Derived from Bis(3-chlorophenyl)borinic Acid: Potency Against Gram-Positive and Gram-Negative Strains

A 2007 paper identified borinic esters as broad-spectrum antibacterial agents with minimum inhibitory concentrations (MIC) in the low µg/mL range [1]. Bis(3-chlorophenyl)borinic acid serves as the direct precursor for synthesizing these bioactive esters via esterification with hydroxyquinolines, imidazoles, or picolinic acids [2]. In the study, borinic esters inhibited the essential methyltransferases CcrM (Gram-negative) and MenH (Gram-positive), a dual-target profile rare among known antibiotics.

Physicochemical profile
Cross-study comparable
Meta isomer LogP 2.09 · TPSA 20.2 Ų
vs
Para isomer mp 75 °C · pKa 8.35
Supports solubility and chromatography workflow selection
Computed data; experimental validation for meta isomer limited
antibacterial borinic ester methyltransferase inhibition

Prioritized Application Scenarios for Bis(3-chlorophenyl)borinic Acid (CAS 433338-06-8)


Lead Optimization of Antibacterial Borinic Esters

Medicinal chemistry groups focusing on novel antibiotics can directly esterify bis(3-chlorophenyl)borinic acid with hydroxyquinoline, imidazole, or picolinic acid derivatives to generate compound libraries that inhibit bacterial methyltransferases. The scaffold's demonstrated broad-spectrum MIC in the low µg/mL range [1] makes it a high-priority intermediate for structure–activity relationship (SAR) campaigns targeting multidrug-resistant Gram-positive and Gram-negative pathogens.

Lewis Acid Catalyst Development for Dehydrative Peptide Coupling

Given the class-level evidence that diarylborinic acids catalyze dipeptide bond formation with no detectable racemization [2], bis(3-chlorophenyl)borinic acid is a compelling candidate for process chemistry groups seeking to replace stoichiometric coupling reagents with catalytic alternatives. Its enhanced Lewis acidity, inferred from the electron-withdrawing chloro substituents, promises higher turnover frequencies in amide-bond-forming reactions.

Carbohydrate Functionalization and Glycosylation Methodology

Diarylborinic acids are established catalysts for the regioselective acylation, silylation, and glycosylation of unprotected carbohydrates [3]. The bis(3-chlorophenyl) derivative, with its elevated lipophilicity and modulated Lewis acidity, may offer superior solubility in organic solvents and differentiated selectivity profiles relative to the ubiquitous diphenylborinic acid, facilitating the synthesis of complex glycoconjugates.

Physicochemical Fragment for Boron-Containing Drug Design

With a computed topological polar surface area of 20.2 Ų and XLogP3-AA of 4.0 [4], bis(3-chlorophenyl)borinic acid occupies a favorable region of drug-like chemical space. Fragment-based drug discovery programs can leverage it as a boron-containing warhead that simultaneously provides Lewis acidity and hydrophobic bulk, advantageous for targeting serine proteases, glycosidases, or other enzymes with nucleophilic active-site residues.

Application
Selection Property
Validation Focus
Selective aldol dehydration catalysis
Lewis acidity tuned by meta-chloro substituents
Catalytic turnover and functional group tolerance
3-Chlorobiaryl synthesis via cross-coupling
Dual aryl donor architecture
Ni-catalyzed sulfamate/chloride coupling reactivity
Regioselective polyol functionalization
Enhanced cis-1,2-diol binding affinity
Catalyst loading and substrate compatibility
Antimicrobial SAR exploration: borinic pharmacophore
Meta-chloro pattern and computable lipophilicity
Bacterial cell permeability and target engagement assays
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